3-Chloro-2,4,6-trifluoroaniline
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Overview
Description
It is characterized by the presence of chlorine and fluorine atoms on the benzene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Chloro-2,4,6-trifluoroaniline involves the nitration of ortho-dichlorobenzene followed by fluorination and reduction reactions. The process typically includes the following steps :
Nitration: Ortho-dichlorobenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid.
Fluorination: The nitrated product undergoes fluorination to produce a mixture of 3-chloro-2-fluoronitrobenzene and 3-chloro-4-fluoronitrobenzene.
Reduction: The nitro compounds are reduced to their corresponding anilines using hydrogenation in the presence of a platinum catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of 3-chloro-4-fluoronitrobenzene as a raw material, which is hydrogenated in the presence of a platinum catalyst at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4,6-trifluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas in the presence of a platinum catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce corresponding nitro compounds.
Scientific Research Applications
3-Chloro-2,4,6-trifluoroaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,6-trifluoroaniline involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This property is exploited in the design of pharmaceuticals and agrochemicals, where the compound acts on specific enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoroaniline: Similar in structure but lacks the chlorine atom.
3-Chloro-4-fluoroaniline: Contains fewer fluorine atoms and different substitution pattern.
4-Chloro-2-(trifluoromethyl)aniline: Has a trifluoromethyl group instead of trifluoroaniline.
Uniqueness
3-Chloro-2,4,6-trifluoroaniline is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its utility in various scientific and industrial applications .
Properties
IUPAC Name |
3-chloro-2,4,6-trifluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-4-2(8)1-3(9)6(11)5(4)10/h1H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVNZHYBSJJGAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293426 |
Source
|
Record name | 3-Chloro-2,4,6-trifluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344-09-2 |
Source
|
Record name | 3-Chloro-2,4,6-trifluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-09-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2,4,6-trifluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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